N-(4-fluorophenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide
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Overview
Description
N-(4-fluorophenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the carboxamide group and the attachment of the fluorophenethyl and methylsulfonylphenyl groups. Common reagents and conditions used in these reactions include:
Thiazole ring formation: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Carboxamide group introduction: This step may involve the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Attachment of substituents: The fluorophenethyl and methylsulfonylphenyl groups can be introduced through nucleophilic substitution reactions or coupling reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles, often in the presence of a catalyst or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Investigating its pharmacological properties and potential use in treating diseases.
Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluorophenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Other compounds with a thiazole ring structure.
Fluorophenethyl derivatives: Compounds containing the fluorophenethyl group.
Methylsulfonylphenyl derivatives: Compounds with the methylsulfonylphenyl group.
Uniqueness
N-(4-fluorophenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds
Biological Activity
N-(4-fluorophenethyl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide, identified by CAS number 1170630-20-2, is a synthetic compound belonging to the thiazole class. This compound exhibits a range of biological activities, including anticancer and antimicrobial properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula: C19H18FN3O3S
- Molecular Weight: 419.5 g/mol
- IUPAC Name: N-[2-(4-fluorophenyl)ethyl]-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide
The compound's structure features a thiazole ring, a carboxamide group, and substituents that include fluorophenyl and methylsulfonyl groups. These functional groups are significant for its biological activity.
Anticancer Activity
Research indicates that thiazole derivatives, including this compound, possess notable anticancer properties.
Case Studies and Findings:
- Cytotoxicity Assessment : Various studies have evaluated the cytotoxic effects of thiazole derivatives against different cancer cell lines. For instance, derivatives similar to the compound showed effective inhibition against HepG2 (liver cancer) and MCF7 (breast cancer) cell lines with IC50 values around 0.1 µM, indicating potent activity against these malignancies .
- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes related to cancer cell proliferation. For example, thiazoles have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in rapidly dividing cells .
Antimicrobial Activity
This compound also demonstrates significant antimicrobial properties.
Findings:
- Broad-Spectrum Efficacy : The compound has been tested against various microbial strains, including bacteria and fungi. It exhibited promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 10 µg/mL .
- Synergistic Effects : When combined with other antimicrobial agents, the thiazole derivative enhanced the efficacy of existing treatments, suggesting potential for use in combination therapies .
Antioxidant Properties
In addition to its anticancer and antimicrobial activities, this compound has shown antioxidant capabilities.
Research Insights:
- Free Radical Scavenging : Studies have indicated that thiazole derivatives can scavenge free radicals effectively, contributing to their protective effects against oxidative stress in cellular models .
Summary of Biological Activities
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-2-(4-methylsulfonylanilino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S2/c1-28(25,26)16-8-6-15(7-9-16)22-19-23-17(12-27-19)18(24)21-11-10-13-2-4-14(20)5-3-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTLYHXJKOAZPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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